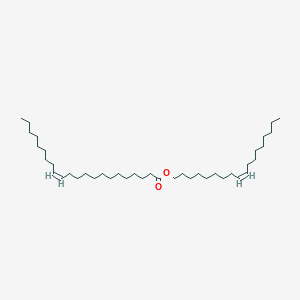
Oleyl erucate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleyl erucate, also known as this compound, is a useful research compound. Its molecular formula is C40H76O2 and its molecular weight is 589 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cosmetic Applications
Oleyl erucate is predominantly utilized in the cosmetic industry due to its emollient properties. It is known for enhancing the texture and feel of formulations, making it a popular ingredient in skincare and haircare products.
Key Properties:
- Emollient: Provides moisture and softness to the skin.
- Skin Conditioning Agent: Improves skin texture and hydration.
- Hair Conditioning Agent: Enhances hair smoothness and manageability.
Market Insights:
According to market research, the global this compound market is projected to reach USD 1.1 billion by 2031, growing at a CAGR of 6.7% from 2023 to 2031. The skincare segment leads this market due to increasing consumer preference for natural ingredients in cosmetic formulations .
Table 1: Cosmetic Formulations Containing this compound
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizers | Emollient | 2-5 |
| Sunscreens | Skin conditioning | 1-3 |
| Hair conditioners | Conditioning agent | 3-10 |
| Makeup foundations | Texture enhancer | 1-5 |
Pharmaceutical Applications
The pharmaceutical potential of this compound remains largely unexplored. However, its emollient properties suggest possible applications in topical formulations and drug delivery systems.
Research Findings:
- This compound's compatibility with various active pharmaceutical ingredients (APIs) can enhance drug solubility and bioavailability.
- Its skin-friendly nature positions it as a candidate for formulations targeting dermatological conditions.
Case Study:
A study investigated this compound's role as a penetration enhancer in transdermal drug delivery systems. The results indicated improved absorption rates of certain APIs when this compound was included in the formulation, suggesting its potential for enhancing therapeutic efficacy .
Industrial Applications
Beyond cosmetics and pharmaceuticals, this compound shows promise in industrial applications such as lubricants and plasticizers.
Potential Uses:
- Lubricants: Its low viscosity and high thermal stability make it suitable for use in various lubrication applications.
- Plasticizers: this compound can improve the flexibility and durability of plastic materials.
Research Insights:
Recent studies have highlighted this compound's biodegradability, making it an attractive alternative to conventional plasticizers that may pose environmental risks. Its application as a biofuel additive is also being explored due to its renewable nature .
Food Industry Applications
Emerging research suggests that this compound could be utilized as a food additive or functional ingredient. Its properties may enhance texture and stability in food products.
Exploratory Findings:
Propiedades
Número CAS |
143485-69-2 |
|---|---|
Fórmula molecular |
C40H76O2 |
Peso molecular |
589 g/mol |
Nombre IUPAC |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
Clave InChI |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
17673-56-2 |
Sinónimos |
OLEYL ERUCATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















